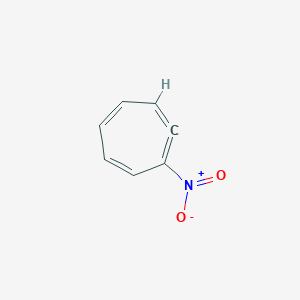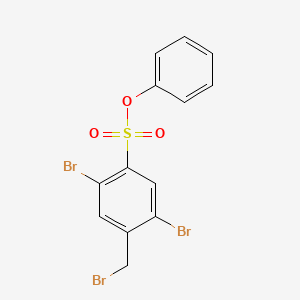
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of multiple bromine atoms and a sulfonate group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of phenyl benzene-1-sulfonate under controlled conditions. The reaction is carried out by slowly adding bromine to a solution of phenyl benzene-1-sulfonate in the presence of a catalyst, such as iron(III) bromide, at a temperature range of 160-180°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives under specific conditions.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Phenol derivatives.
Oxidation: Sulfone derivatives.
Reduction: Less brominated benzene derivatives.
Aplicaciones Científicas De Investigación
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate involves its interaction with various molecular targets. The bromine atoms and the sulfonate group play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to the formation of various products.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl 2,5-dibromo-4-methylbenzene-1-sulfonate
- Phenyl 2,5-dibromo-4-(chloromethyl)benzene-1-sulfonate
- Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate
Uniqueness
The specific arrangement of these functional groups allows for unique interactions and reactions that are not observed in similar compounds .
Propiedades
Número CAS |
832726-30-4 |
|---|---|
Fórmula molecular |
C13H9Br3O3S |
Peso molecular |
485.0 g/mol |
Nombre IUPAC |
phenyl 2,5-dibromo-4-(bromomethyl)benzenesulfonate |
InChI |
InChI=1S/C13H9Br3O3S/c14-8-9-6-12(16)13(7-11(9)15)20(17,18)19-10-4-2-1-3-5-10/h1-7H,8H2 |
Clave InChI |
MYOAOAWZYBDVOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Br)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


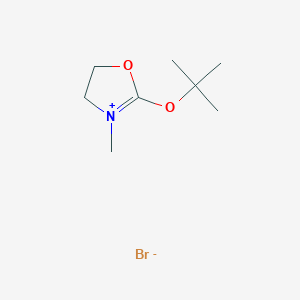

![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14217921.png)
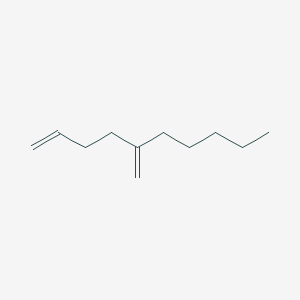
![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)

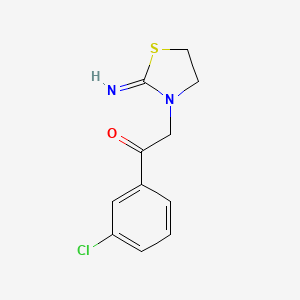
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)
![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)
![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)
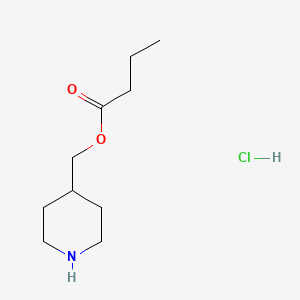
methanone](/img/structure/B14218003.png)
